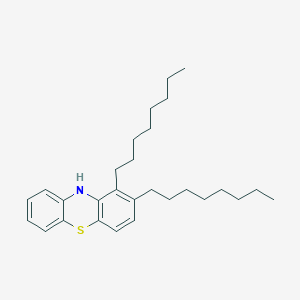
1,2-Dioctyl-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioctyl-10H-phenothiazine: is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry. The addition of octyl groups to the phenothiazine core enhances its solubility and alters its chemical properties, making it suitable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioctyl-10H-phenothiazine can be synthesized through a series of chemical reactions involving the phenothiazine core. One common method involves the alkylation of phenothiazine with octyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound involves large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioctyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted phenothiazine derivatives.
Scientific Research Applications
1,2-Dioctyl-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological membranes and proteins.
Medicine: Explored for its therapeutic properties, including antipsychotic and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dioctyl-10H-phenothiazine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Phenothiazine: The parent compound with a simpler structure and different solubility properties.
10H-Phenothiazine: A derivative with different alkyl or aryl substituents.
Dibenzo[b,i]phenothiazine: A structurally related compound with extended conjugation.
Uniqueness: 1,2-Dioctyl-10H-phenothiazine is unique due to the presence of octyl groups, which enhance its solubility and alter its chemical reactivity. This makes it suitable for specific applications where other phenothiazine derivatives may not be effective.
Properties
CAS No. |
60029-65-4 |
|---|---|
Molecular Formula |
C28H41NS |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
1,2-dioctyl-10H-phenothiazine |
InChI |
InChI=1S/C28H41NS/c1-3-5-7-9-11-13-17-23-21-22-27-28(24(23)18-14-12-10-8-6-4-2)29-25-19-15-16-20-26(25)30-27/h15-16,19-22,29H,3-14,17-18H2,1-2H3 |
InChI Key |
WPHVRMGBXBGKTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C2=C(C=C1)SC3=CC=CC=C3N2)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


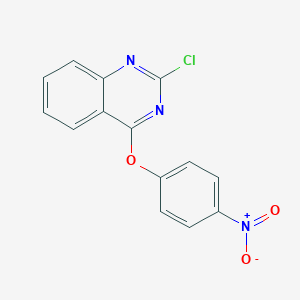
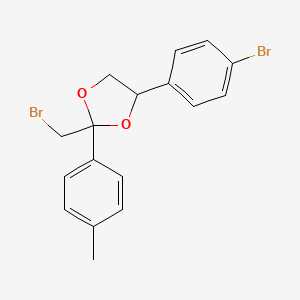
![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)
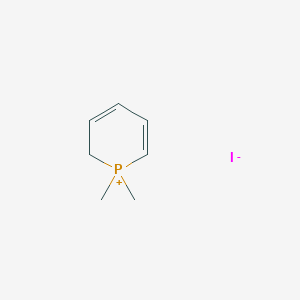
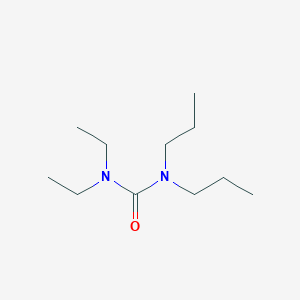
![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
![Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)](/img/structure/B14597577.png)
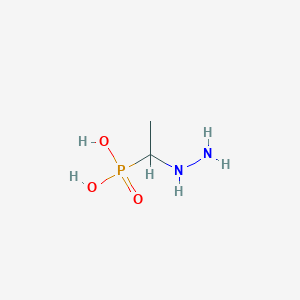
![4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14597586.png)
![5-Acetyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B14597588.png)
![2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol](/img/structure/B14597590.png)
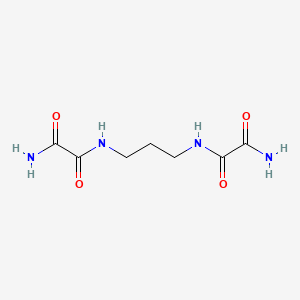
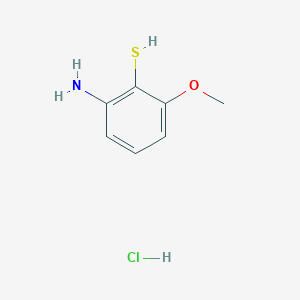
![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)
